molecular formula C19H30O2 B14595786 9-Methoxy-5,9-dimethyl-1-phenyldecan-1-one CAS No. 61099-56-7

9-Methoxy-5,9-dimethyl-1-phenyldecan-1-one

Katalognummer: B14595786
CAS-Nummer: 61099-56-7
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: HLYPWRAFPQJEPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Methoxy-5,9-dimethyl-1-phenyldecan-1-one is an organic compound with the molecular formula C18H28O2 It is a ketone derivative characterized by a methoxy group and a phenyl group attached to a decane backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-5,9-dimethyl-1-phenyldecan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with a methoxy group and a phenyl group. The reaction typically requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the precursor, followed by the addition of an alkyl halide to introduce the desired substituents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

9-Methoxy-5,9-dimethyl-1-phenyldecan-1-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

9-Methoxy-5,9-dimethyl-1-phenyldecan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 9-Methoxy-5,9-dimethyl-1-phenyldecan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9-Methoxyellipticine: An alkaloid with anticancer activity.

    9-Methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole: A derivative with DNA intercalating properties.

Uniqueness

9-Methoxy-5,9-dimethyl-1-phenyldecan-1-one is unique due to its specific structural features, such as the combination of a methoxy group, a phenyl group, and a decane backbone

Eigenschaften

CAS-Nummer

61099-56-7

Molekularformel

C19H30O2

Molekulargewicht

290.4 g/mol

IUPAC-Name

9-methoxy-5,9-dimethyl-1-phenyldecan-1-one

InChI

InChI=1S/C19H30O2/c1-16(11-9-15-19(2,3)21-4)10-8-14-18(20)17-12-6-5-7-13-17/h5-7,12-13,16H,8-11,14-15H2,1-4H3

InChI-Schlüssel

HLYPWRAFPQJEPC-UHFFFAOYSA-N

Kanonische SMILES

CC(CCCC(=O)C1=CC=CC=C1)CCCC(C)(C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.